Infigratinib, also known as BGJ-398 or NVP-BGJ398, is a potent, orally bioavailable small-molecule inhibitor targeting the fibroblast growth factor receptors (FGFRs). It is primarily classified as a pan-FGFR kinase inhibitor, which means it can inhibit multiple FGFR types, specifically FGFR1, FGFR2, and FGFR3. This compound is under investigation for its therapeutic potential in various cancers, particularly those exhibiting genetic alterations in FGFR pathways. The drug has been evaluated in clinical trials for conditions such as cholangiocarcinoma and achondroplasia, showcasing its versatility in targeting both malignancies and genetic disorders related to growth factor signaling.
Infigratinib was developed by Novartis at their Global Discovery Chemistry Department. The compound has been classified under the category of tyrosine kinase inhibitors, specifically designed to interfere with the activity of FGFRs, which play a critical role in cell proliferation and survival. Its development was motivated by the need for targeted therapies in cancers characterized by aberrant FGFR signaling.
The synthesis of Infigratinib involves complex organic chemistry techniques typical for the development of kinase inhibitors. The compound features a pyrimidin-7-one core structure, which is common among protein kinase inhibitors. The synthesis process includes several key steps:
The synthetic route has been detailed in studies that describe the specific reagents and conditions used to achieve high yields and purity of Infigratinib. For instance, the introduction of an ethyl-piperazine moiety is critical for enhancing binding affinity to FGFRs .
Infigratinib has a molecular formula of and a molar mass of approximately 560.48 g/mol. The structural representation includes:
The compound's three-dimensional structure has been elucidated through crystallography studies, revealing its interaction with the FGFR1 kinase domain. Key interactions include hydrogen bonds with residues in the ATP-binding pocket, which are essential for its inhibitory activity .
Infigratinib primarily acts through competitive inhibition of FGFRs, blocking their autophosphorylation and subsequent signaling pathways that promote tumor growth. The reactions can be summarized as follows:
The compound exhibits varying inhibitory concentrations (IC50) against different FGFR types, with values reported in the low nanomolar range (e.g., 0.9 nM for FGFR1) indicating its high potency .
Infigratinib exerts its pharmacological effects by selectively inhibiting FGFR signaling pathways involved in cancer cell proliferation and survival. The mechanism can be outlined as follows:
Data from preclinical studies indicate that treatment with Infigratinib results in reduced expression of phosphorylated forms of downstream signaling proteins like STAT1 and STAT3 .
Relevant data from studies indicate that Infigratinib maintains stability under physiological conditions while exhibiting effective bioavailability when administered orally .
Infigratinib is primarily being investigated for its applications in:
Clinical trials continue to explore its efficacy and safety profiles across various indications, marking Infigratinib as a significant advancement in targeted therapy .
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: